2-Tert-butyl-5-chloropyrimidine

synthetic efficiency process chemistry heterocycle synthesis

2-Tert-butyl-5-chloropyrimidine (CAS 91167-21-4) is a 2-alkyl-5-halopyrimidine derivative classified as a chlorinated pyrimidine building block. Its structure combines a bulky tert-butyl group at the 2-position with a chlorine atom at the 5-position of the pyrimidine ring.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B14864664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5-chloropyrimidine
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C=N1)Cl
InChIInChI=1S/C8H11ClN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3
InChIKeyOSEOUUXZEQHQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl-5-chloropyrimidine – Core Chemical Profile and Procurement-Relevant Classification


2-Tert-butyl-5-chloropyrimidine (CAS 91167-21-4) is a 2-alkyl-5-halopyrimidine derivative classified as a chlorinated pyrimidine building block. Its structure combines a bulky tert-butyl group at the 2-position with a chlorine atom at the 5-position of the pyrimidine ring [1]. The compound is documented primarily as a synthetic intermediate for phosphorothioate insecticides [2] and as a starting material for 5-substituted pyrimidine carbocyclic nucleoside drugs [3]. With a molecular formula C₈H₁₁ClN₂ (MW 170.64 g/mol), it differs from regioisomers and halogen-substituted analogs in steric bulk, electronic distribution, and resulting reactivity profiles, which directly influence yield, selectivity, and handling characteristics in downstream synthesis.

Why 2-Tert-butyl-5-chloropyrimidine Cannot Be Replaced by In-Class Analogs Without Performance Trade-Offs


Substituting 2-tert-butyl-5-chloropyrimidine with close analogs such as the 5-bromo derivative, 5-chloro-2-isopropylpyrimidine, or regioisomeric 5-tert-butyl-2-chloropyrimidine introduces measurable differences in synthetic yield, physical form, and reactivity that can derail process optimization. For example, the 5-bromo variant exhibits a higher melting point (53 °C), altering handling requirements, while the isopropyl congener delivers dramatically lower synthesis yields under analogous conditions. Regioisomers shift the position of the chlorine leaving group, changing the electronic environment and regioselectivity in subsequent nucleophilic substitutions. Unless these specific dimensions are de-risked through experimental validation, generic substitution carries quantifiable risk of reduced throughput, altered impurity profiles, and inconsistent downstream product performance.

2-Tert-butyl-5-chloropyrimidine – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Yield: 5-Chloro-2-(1,1-dimethylethyl)pyrimidine vs. 5-Chloro-2-(1-methylethyl)pyrimidine

Under identical Vilsmeier-type pyrimidine cyclization conditions, the target compound (5-chloro-2-(1,1-dimethylethyl)pyrimidine) was isolated at 80% theoretical yield, whereas the isopropyl analog 5-chloro-2-(1-methylethyl)pyrimidine gave only 22% yield [1]. This nearly 4-fold difference in isolated yield is attributed to the steric and electronic influence of the tert-butyl group, which stabilizes the intermediate imidamide and suppresses side reactions during cyclization.

synthetic efficiency process chemistry heterocycle synthesis

Synthesis Yield: 5-Chloro-2-(1,1-dimethylethyl)pyrimidine vs. 5-Chloro-2-cyclopropylpyrimidine

The cyclopropyl analog 5-chloro-2-cyclopropylpyrimidine was obtained in 87% yield under similar cyclization conditions [1], slightly surpassing the 80% yield of the tert-butyl target. However, the cyclopropyl analog exhibits a narrow liquid range (b.p. approximately 45 °C at 0.1 mm Hg) and solidifies below 37–38 °C, complicating handling and purification relative to the tert-butyl compound, which remains an oil at room temperature.

synthetic efficiency process chemistry heterocycle synthesis

Physical Form Comparison: 2-Tert-butyl-5-chloropyrimidine vs. 2-Tert-butyl-5-bromopyrimidine

The 5-chloro derivative is a colorless oil that solidifies on standing (b.p. 82 °C at 18 mm Hg, RI 1.4944) [1], whereas the 5-bromo analog 2-tert-butyl-5-bromopyrimidine is a crystalline solid with a melting point of 53 °C [2]. This difference in physical state affects ease of handling: the chloro compound can be transferred as a liquid at ambient temperature, while the bromo compound requires heating above 53 °C or dissolution in a solvent.

physical property handling scale-up

Reactivity Differentiation: Leaving-Group Aptitude in Nucleophilic Substitution

Chlorine at the 5-position of pyrimidine serves as a moderate leaving group, enabling controlled nucleophilic substitution without the heightened reactivity and potential for side reactions associated with bromine or iodine [1]. Compared to the 5-bromo analog, the 5-chloro compound is expected to undergo slower substitution (class-level inference based on aryl halide reactivity: C–Br bond dissociation energy ~71 kcal/mol vs. C–Cl ~84 kcal/mol), offering greater tolerance for sensitive functional groups during multi-step synthesis. The tert-butyl group at the 2-position further modulates reactivity through steric shielding [2].

reactivity nucleophilic substitution synthetic utility

Downstream Application Value: Intermediate for CCR5 Antagonist Pharmacophore

2-Tert-butyl-5-chloropyrimidine has been employed as a key intermediate in the synthesis of CCR5 antagonist candidates intended for HIV and inflammatory disease treatment [1]. The tert-butyl group provides a hydrophobic anchor that occupies a specific lipophilic pocket in the CCR5 binding site, a feature not replicated by methyl, ethyl, or isopropyl analogs [1]. In preliminary pharmacological screening, derivatives built from this scaffold exhibited CCR5 antagonism at sub-micromolar concentrations (≤ 0.1 μM), demonstrating target engagement [2].

medicinal chemistry CCR5 antagonist intermediate

2-Tert-butyl-5-chloropyrimidine – High-Return Application Scenarios for Scientific and Industrial Procurement


Cost-Effective Scale-Up Synthesis of Phosphorothioate Insecticide Intermediates

The 80% synthesis yield reported for 5-chloro-2-(1,1-dimethylethyl)pyrimidine in Vilsmeier-type cyclization [1] directly supports economical multi-kilogram production of the downstream insecticide O,O-diethyl O-(2-(1,1-dimethylethyl)-5-pyrimidinyl) phosphorothioate. The liquid physical form of the chloro intermediate eliminates solvent-dissolution or heating steps required for the crystalline bromo analog, streamlining continuous-flow processing. This scenario applies to agrochemical manufacturers developing corn rootworm and cutworm control agents, where intermediate cost and process simplicity are critical selection criteria.

Medicinal Chemistry SAR Exploration of CCR5 Antagonists

The documented sub-micromolar CCR5 antagonism of derivatives constructed from this tert-butyl-chloropyrimidine scaffold [2] positions the compound as a privileged building block for hit-to-lead programs targeting HIV entry inhibition, asthma, or autoimmune diseases. The chlorine atom provides a synthetic handle for sequential functionalization, while the tert-butyl group fills a hydrophobic pocket that smaller alkyl groups cannot, enabling structure-activity relationship studies with a defined starting point. Medicinal chemistry groups procuring this compound can rapidly generate focused libraries with a validated pharmacophore.

Regioselective Functionalization Leveraging Steric Shielding of the 2-tert-Butyl Group

In multi-step synthesis routes, the bulky 2-tert-butyl substituent sterically shields the adjacent nitrogen, directing nucleophilic attack exclusively to the 5-chloro position [3]. This regioselectivity advantage, when compared to regioisomers such as 5-tert-butyl-2-chloropyrimidine, prevents formation of undesired regioisomeric byproducts. Researchers engaged in synthesizing 5-substituted pyrimidine carbocyclic nucleosides benefit from this inherent regiocontrol, reducing purification burden and improving overall yield of the desired regioisomer.

Process Development Prioritizing Ambient-Temperature Liquid Handling

For process chemistry groups evaluating halogenated pyrimidine intermediates, the liquid state of 2-tert-butyl-5-chloropyrimidine at ambient temperature (b.p. 82 °C at 18 mm Hg) [1] offers a distinct operational advantage over the crystalline 5-bromo analog (m.p. 53 °C). This facilitates direct use in automated liquid-dispensing platforms and continuous-flow reactors without pre-heating, accelerating process development timelines. Procurement decisions favoring this compound eliminate ancillary equipment costs associated with solid handling.

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